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Compound of Interest

Compound Name:
1-(4-Amino-3-

chlorophenyl)ethanone

Cat. No.: B1267580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-
Amino-3-chlorophenyl)ethanone, a key chemical intermediate in various research and

development applications. Due to the limited availability of published experimental data for this

specific compound, this document presents a detailed analysis of a structurally related

compound, 1-(4-chlorophenyl)ethanone, to offer valuable insights into the expected

spectroscopic characteristics. Furthermore, standardized experimental protocols for Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are detailed to guide

researchers in acquiring data.

Spectroscopic Data Summary
While specific experimental data for 1-(4-Amino-3-chlorophenyl)ethanone is not readily

available in public spectral databases, the following tables summarize the spectroscopic data

for the closely related compound, 1-(4-chlorophenyl)ethanone. This data serves as a valuable

reference point for predicting the spectral features of the target compound.

Table 1: ¹H NMR Data of 1-(4-chlorophenyl)ethanone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.90 Doublet 2H Ar-H

7.45 Doublet 2H Ar-H

2.59 Singlet 3H -COCH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Data of 1-(4-chlorophenyl)ethanone

Chemical Shift (δ) ppm Assignment

196.8 C=O

139.6 Ar-C

135.5 Ar-C

129.5 Ar-CH

128.9 Ar-CH

26.6 -CH₃

Solvent: CDCl₃

Table 3: IR Absorption Data of 1-(4-chlorophenyl)ethanone

Wavenumber (cm⁻¹) Assignment

~1685 C=O stretch

~1589 C=C aromatic ring stretch

~1260 C-C stretch

~825 C-H bend (para-substituted)

~750 C-Cl stretch

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Mass Spectrometry Data of 1-(4-chlorophenyl)ethanone

m/z Relative Intensity (%) Assignment

154/156 33/11 [M]⁺ / [M+2]⁺ (presence of Cl)

139/141 100/33 [M-CH₃]⁺

111 30 [C₆H₄Cl]⁺

75 20 [C₆H₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Apply a relaxation delay of 1-2 seconds between scans.

¹³C NMR Acquisition:

Use a wider spectral width (typically 0-220 ppm).
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Employ proton decoupling to simplify the spectrum.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are typically required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Solid):

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium

bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-

MS) is a common method. Direct infusion via a syringe pump can also be used.

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that

provides detailed fragmentation patterns.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio) will result in M and M+2 peaks.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-(4-Amino-3-
chlorophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267580#spectroscopic-data-nmr-ir-ms-of-1-4-
amino-3-chlorophenyl-ethanone]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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